molecular formula C11H13BrO B14388444 3-Bromo-2,4,5,6-tetramethylbenzaldehyde CAS No. 88174-52-1

3-Bromo-2,4,5,6-tetramethylbenzaldehyde

Cat. No.: B14388444
CAS No.: 88174-52-1
M. Wt: 241.12 g/mol
InChI Key: POHNJCVIVUQIGF-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,5,6-tetramethylbenzaldehyde typically involves the bromination of 2,4,5,6-tetramethylbenzaldehyde. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5,6-tetramethylbenzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,2,4,5-tetramethylbenzene: Similar structure but lacks the aldehyde group.

    2-Bromo-3,4,5,6-tetramethylbenzaldehyde: Similar structure with different substitution pattern.

    4-Bromo-2,3,5,6-tetramethylbenzaldehyde: Similar structure with different substitution pattern.

Uniqueness

3-Bromo-2,4,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of the bromine atom and the four methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

88174-52-1

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

3-bromo-2,4,5,6-tetramethylbenzaldehyde

InChI

InChI=1S/C11H13BrO/c1-6-7(2)10(5-13)9(4)11(12)8(6)3/h5H,1-4H3

InChI Key

POHNJCVIVUQIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)Br)C)C=O)C

Origin of Product

United States

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